N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a synthetic organic compound that belongs to the class of imines This compound is characterized by the presence of a benzoxazole ring, chlorinated phenyl groups, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid derivative.
Nitration: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Formation of Imines: The final step involves the condensation of the chlorinated benzoxazole derivative with the nitrophenyl derivative under acidic or basic conditions to form the imine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Aminophenyl derivatives: From the reduction of the nitro group.
Amine derivatives: From the reduction of the imine group.
Substituted phenyl derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Medicine
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
- (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(2,6-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
Uniqueness
The uniqueness of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE lies in its specific arrangement of functional groups, which can impart distinct chemical and biological properties compared to its analogs. This can result in differences in reactivity, stability, and biological activity.
Properties
Molecular Formula |
C20H10Cl3N3O3 |
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Molecular Weight |
446.7 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C20H10Cl3N3O3/c21-12-2-5-15(22)14(8-12)20-25-17-9-13(3-6-19(17)29-20)24-10-11-1-4-16(23)18(7-11)26(27)28/h1-10H |
InChI Key |
HBMSGJFLISIJPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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